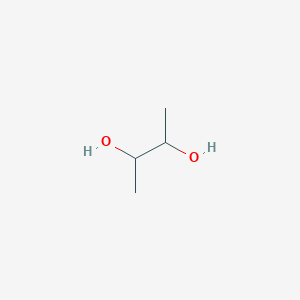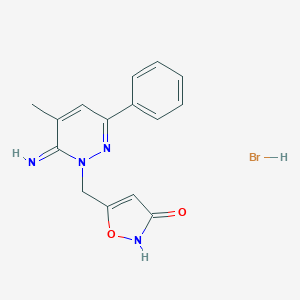
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, also known as MLCK inhibitor, is a chemical compound that has been widely used in scientific research.
Mecanismo De Acción
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide works by inhibiting the activity of this compound, which phosphorylates the regulatory light chain of myosin and initiates smooth muscle contraction. By inhibiting this compound, this compound prevents smooth muscle contraction and relaxes the smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the relaxation of smooth muscle cells, inhibition of vascular smooth muscle contraction, reduction of airway smooth muscle contraction, and modulation of gastrointestinal motility. These effects have been observed in various in vitro and in vivo studies and suggest that this compound has potential therapeutic applications in various diseases such as asthma, hypertension, and gastrointestinal disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in lab experiments include its high potency and selectivity for this compound, which allows for the specific inhibition of this compound without affecting other kinases. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential cytotoxicity at high concentrations.
Direcciones Futuras
For the research on 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide include the development of more potent and selective this compound inhibitors, the exploration of its therapeutic potential in various diseases, and the elucidation of its molecular mechanism of action. Additionally, the use of this compound in combination with other drugs or therapies may also be investigated to enhance its efficacy and reduce its potential side effects.
Métodos De Síntesis
The synthesis of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide involves the reaction of 3-(4-methylphenyl)-5-phenyl-1(6H)-pyridazinone with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with 4-bromobutyryl chloride to obtain the hydrobromide salt of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone.
Aplicaciones Científicas De Investigación
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide has been widely used in scientific research as a potent and selective inhibitor of myosin light chain kinase (this compound). This compound is an enzyme that regulates the contraction of smooth muscle cells and plays a crucial role in various physiological processes such as vascular smooth muscle contraction, airway smooth muscle contraction, and gastrointestinal motility. This compound inhibitors such as this compound have been used to study the physiological and pathological roles of this compound in various diseases such as asthma, hypertension, and gastrointestinal disorders.
Propiedades
Número CAS |
111247-66-6 |
|---|---|
Fórmula molecular |
C15H15BrN4O2 |
Peso molecular |
363.21 g/mol |
Nombre IUPAC |
5-[(6-imino-5-methyl-3-phenylpyridazin-1-yl)methyl]-1,2-oxazol-3-one;hydrobromide |
InChI |
InChI=1S/C15H14N4O2.BrH/c1-10-7-13(11-5-3-2-4-6-11)17-19(15(10)16)9-12-8-14(20)18-21-12;/h2-8,16H,9H2,1H3,(H,18,20);1H |
Clave InChI |
MYBMBWYFEAQIMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN(C1=N)CC2=CC(=O)NO2)C3=CC=CC=C3.Br |
SMILES canónico |
CC1=CC(=NN(C1=N)CC2=CC(=O)NO2)C3=CC=CC=C3.Br |
Sinónimos |
5-[(6-imino-5-methyl-3-phenyl-pyridazin-1-yl)methyl]oxazol-3-one hydro bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





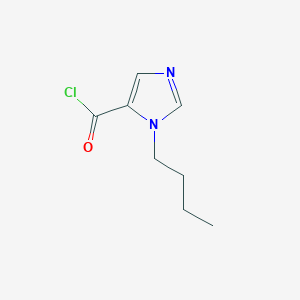
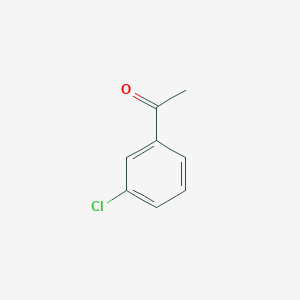
![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)

![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
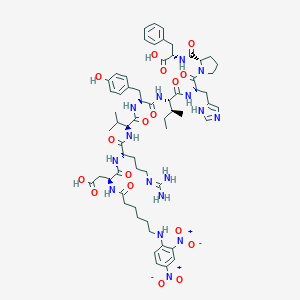
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)


